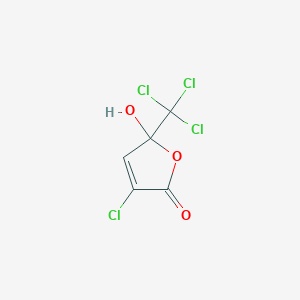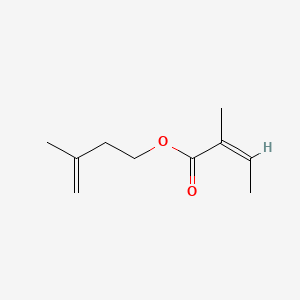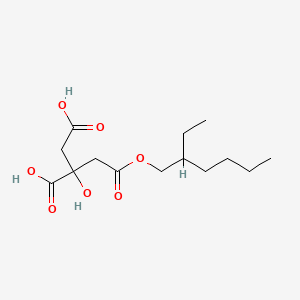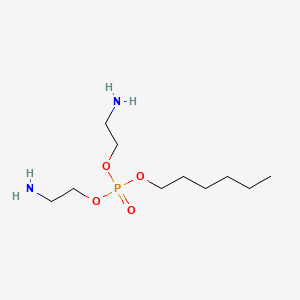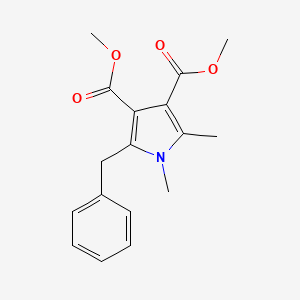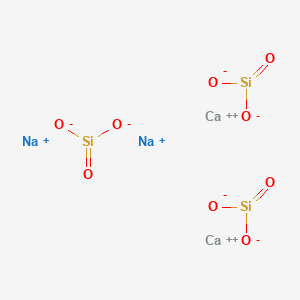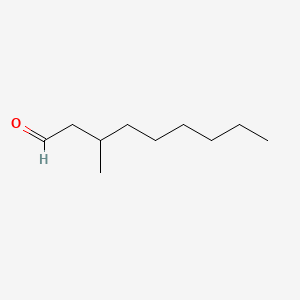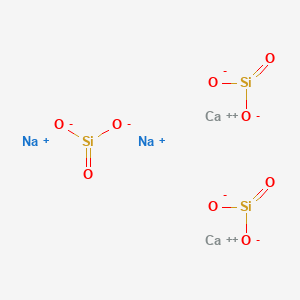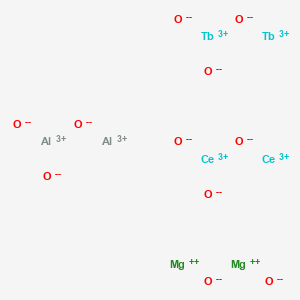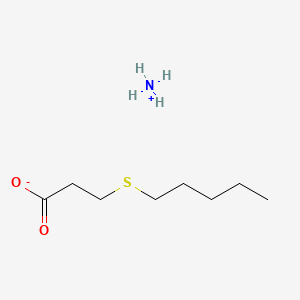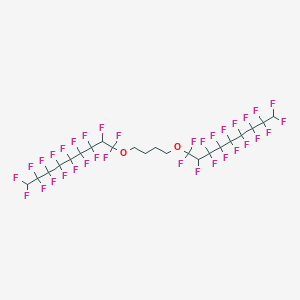
1,1'-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound with the molecular formula C22H8F34O2 and a molecular weight of 954.3 g/mol. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with butane-1,4-diol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its fluorinated moieties. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various substrates, influencing their chemical and physical properties. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to specific biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononane): A similar compound with a slightly different fluorine content.
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorodecane): Another related compound with a longer carbon chain.
Uniqueness
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) is unique due to its specific fluorine arrangement and the resulting chemical properties. Its high fluorine content and the presence of ether linkages make it particularly valuable for applications requiring high chemical stability and resistance to degradation.
Propriétés
Numéro CAS |
84029-52-7 |
|---|---|
Formule moléculaire |
C22H12F34O2 |
Poids moléculaire |
954.3 g/mol |
Nom IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[4-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)butoxy]nonane |
InChI |
InChI=1S/C22H12F34O2/c23-5(9(29,30)15(41,42)19(49,50)21(53,54)17(45,46)11(33,34)7(25)26)13(37,38)57-3-1-2-4-58-14(39,40)6(24)10(31,32)16(43,44)20(51,52)22(55,56)18(47,48)12(35,36)8(27)28/h5-8H,1-4H2 |
Clé InChI |
RVPLVNROUITCKL-UHFFFAOYSA-N |
SMILES canonique |
C(CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


